molecular formula C8H11N3O B2580436 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2225142-37-8

1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B2580436
CAS No.: 2225142-37-8
M. Wt: 165.196
InChI Key: UPKFOQWSYXWNLO-UHFFFAOYSA-N
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Description

1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole is a chemical compound belonging to a novel series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes that function as potent and selective dopamine D3 receptor antagonists . This series has been instrumental in preclinical research for characterizing the role of the DA D3 receptor, particularly due to its high affinity and selectivity for this receptor subtype . Compounds within this class have demonstrated excellent pharmacokinetic profiles in research settings, including good oral bioavailability and significant brain penetration, which are critical for in vivo studies . The primary research value of this compound lies in its ability to attenuate the expression of conditioned place preference (CPP) to drugs of abuse such as nicotine and cocaine, positioning it as a valuable tool for investigating the neurobiological mechanisms of addiction and for exploring potential anti-addiction therapies . Its high in vitro potency for receptor antagonism makes it a key reagent for researchers in neuropharmacology and behavioral neuroscience.

Properties

IUPAC Name

1-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6(2-8-7(1)12-8)3-11-5-9-4-10-11/h4-8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKFOQWSYXWNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1O2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole typically involves the annulation of cyclopropenes with aminocyclopropanes . This method utilizes an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an epoxide, while reduction could produce a more saturated compound.

Scientific Research Applications

1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and other interactions, while the oxabicyclohexane moiety provides structural stability. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs are 1,2,4-triazole derivatives with bulky or complex substituents. Key examples include:

Compound Name Substituent Structure Primary Application Key Properties/Activities
1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole Bicyclic oxabicyclohexane-methyl group Inferred: Potential pesticide or pharmaceutical agent Likely improved stability due to rigid bicyclic structure; activity dependent on target interaction .
Flusilazole Bis(4-fluorophenyl)methylsilyl-methyl group Fungicide Inhibits fungal ergosterol synthesis; high lipophilicity enhances membrane penetration .
Epoxiconazole Epoxy-chlorophenyl-fluorophenyl-methyl group Agricultural fungicide Broad-spectrum activity; resistance management in crops .
Compound 9b (Thiadiazole derivative) Thiadiazole-ethylidene-hydrazone group Antitumor (HepG2: IC₅₀ = 2.94 µM) Targets hepatocellular carcinoma via apoptosis induction .
Compound 12a (Thiazole derivative) Thiazole-ethylidene-hydrazone group Antitumor (HepG2: IC₅₀ = 1.19 µM; MCF-7: IC₅₀ = 3.4 µM) Dual activity against breast and liver cancers .

Physicochemical Properties

  • Solubility : The oxabicyclo group may reduce water solubility compared to polar derivatives (e.g., hydrazone-containing triazoles in ), but improve lipid solubility for CNS or dermal applications.
  • Stability : Azido-triazoles () are highly reactive, whereas the target compound’s ether-linked bicyclic system suggests greater thermal and hydrolytic stability.

Biological Activity

1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole is a complex organic compound characterized by its unique bicyclic structure and the presence of a triazole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

InChI 1S C8H11N3O c1 6 2 8 7 1 12 8 3 11 5 9 4 10 11 h4 8H 1 3H2\text{InChI 1S C8H11N3O c1 6 2 8 7 1 12 8 3 11 5 9 4 10 11 h4 8H 1 3H2}

This structure incorporates both a triazole ring and an oxabicyclohexane moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of various triazole derivatives against cancer cell lines. For instance, a study demonstrated that compounds containing triazole rings exhibited significant cytotoxicity against HeLa cells, with some derivatives achieving IC50 values as low as 29 μM . The mechanism of action is believed to involve the inhibition of critical cellular pathways essential for cancer cell proliferation.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against various bacterial and fungal strains. The incorporation of the oxabicyclohexane moiety may enhance the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • Receptor Binding : Its unique structure allows it to bind to various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of novel triazole derivatives, researchers synthesized several compounds and tested their effects on cancer cell lines using the MTT assay. The findings indicated that compounds with higher lipophilicity demonstrated improved cytotoxic activity against HeLa cells compared to less lipophilic counterparts .

Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial activity of triazole derivatives against common pathogens. The study found that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Summary of Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/OrganismIC50 (μM)Reference
Triazole ACytotoxicHeLa29
Triazole BAntimicrobialE. coli15
Triazole CCytotoxicMCF724

Comparative Analysis of Triazole Derivatives

Property1H-Triazoles1H-Pyrazoles
LipophilicityModerateHigh
Anticancer ActivitySignificantModerate
Antimicrobial ActivityHighLow

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole, and how are intermediates characterized?

  • Answer : Synthesis involves multi-step reactions, often starting with bicyclic precursors and triazole derivatives. For example, coupling reactions under reflux in absolute ethanol, followed by alkaline hydrolysis (2 N NaOH, reflux), are used to form intermediates (Scheme 2, ). Characterization employs FTIR-ATR for functional groups, 1H/13C-NMR for structural elucidation, and mass spectrometry for molecular weight confirmation. Elemental analysis ensures purity .

Q. Which analytical techniques are critical for confirming the structure of synthesized triazole derivatives?

  • Answer : Essential techniques include:

  • FTIR-ATR : Identifies functional groups like C-N and C-S bonds in the triazole ring .
  • 1H/13C-NMR : Resolves substituent positions (e.g., methyl or cyclopropyl groups) on the triazole core .
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .
    Cross-verification of data across methods is mandatory to avoid misassignment .

Q. How do reaction conditions (e.g., solvent, temperature) influence the synthesis of this compound?

  • Answer : Polar solvents (ethanol, methanol) facilitate nucleophilic substitutions, while non-polar solvents (dioxane) are used for condensations under reflux. Temperature control is critical: reflux (80–100°C) ensures completion of cyclization steps, and room temperature is preferred for hydrazine reactions to prevent side products .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Answer :

  • Molecular docking : Screens against targets like hEGFR (PDB:3LD6) to assess binding modes and affinity. Software (AutoDock Vina) evaluates hydrogen bonding and hydrophobic interactions .
  • QSAR models : Relate substituent electronic properties (e.g., logP, Hammett constants) to enzymatic IC50 values .
  • Validation : Molecular dynamics simulations (100 ns) confirm binding stability, while in vitro assays validate predictions .

Q. How can structural modifications at the 3rd and 5th positions of the triazole ring enhance enzymatic inhibition (e.g., EGFR or COX-2)?

  • Answer :

  • Position 3 : Bulky substituents (e.g., 4-chlorophenyl) improve hydrophobic interactions with enzyme pockets. Methyl groups increase metabolic stability .
  • Position 5 : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to catalytic residues. Cyclopropyl moieties reduce steric hindrance in planar active sites .
  • Case study : 1-(4-methoxy-phenyl)-3-methyl-5-(4-methylsulfonyl-phenyl)-1H-1,2,4-triazole showed nanomolar EGFR inhibition due to optimized substituent synergy .

Q. What methodologies resolve contradictions in biological activity data among structurally analogous derivatives?

  • Answer :

  • Systematic SAR studies : Modify one substituent while keeping others constant (e.g., replacing phenyl with 4-fluorophenyl in ) to isolate effects .
  • Pharmacokinetic profiling : Compare solubility (logS) and membrane permeability (PAMPA) to differentiate bioactivity vs. bioavailability .
  • Enzymatic assays : Standardize conditions (e.g., fixed ATP concentrations for kinase assays) to minimize variability .

Q. How are in silico and in vitro data integrated to prioritize compounds for further development?

  • Answer : A tiered approach is used:

  • Step 1 : Screen 500+ derivatives via docking; select top 10% with docking scores ≤-8 kcal/mol .
  • Step 2 : Validate top candidates in vitro (IC50 < 100 nM) and exclude compounds with poor solubility (logS < -4) .
  • Step 3 : Conduct toxicity assays (e.g., hepatic CYP450 inhibition) to eliminate hepatotoxic candidates .

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